

Application Notes and Protocols: Triethanolamine Dodecylbenzenesulfonate in Enhanced Oil Recovery (EOR) Research

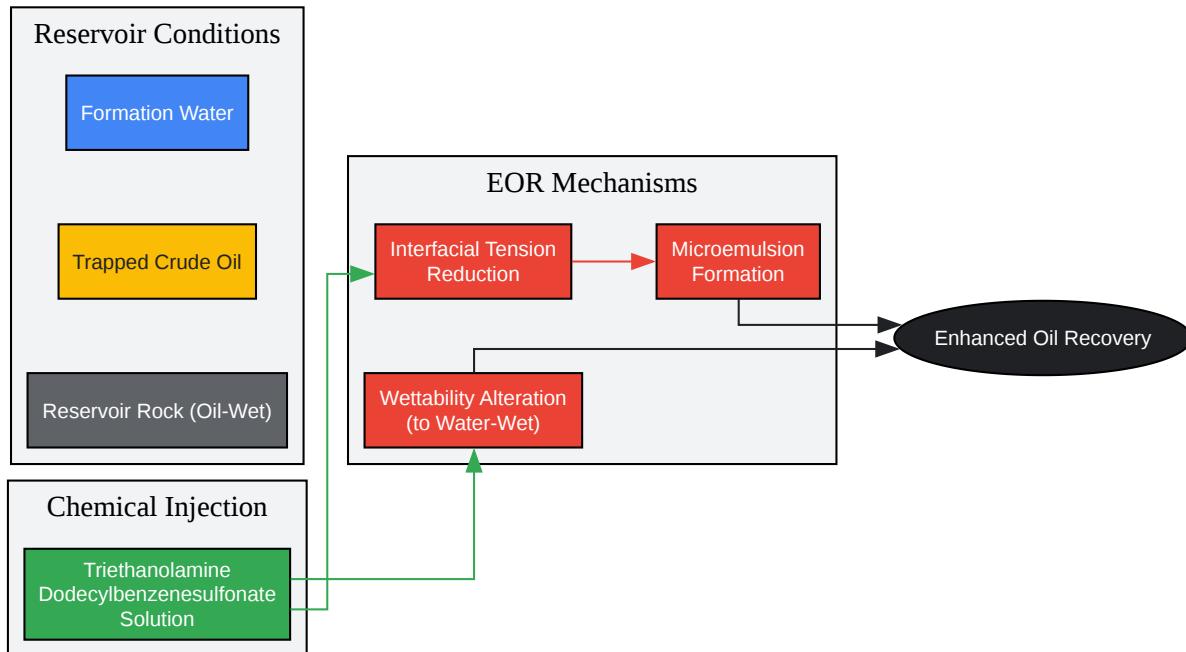
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Triethanolamine dodecylbenzenesulfonate</i>
Cat. No.:	B009719

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Triethanolamine dodecylbenzenesulfonate is an anionic surfactant that holds potential for chemical Enhanced Oil Recovery (EOR) applications. Its primary function in this context is to reduce the interfacial tension (IFT) between crude oil and water, a critical factor in mobilizing residual oil trapped in reservoir rock pores. By lowering the IFT, this surfactant facilitates the formation of microemulsions, alters the wettability of the reservoir rock from oil-wet to water-wet, and reduces the capillary forces that trap oil.^[1] This document provides detailed application notes and experimental protocols for the evaluation of **triethanolamine dodecylbenzenesulfonate** in EOR research.

Mechanism of Action in Enhanced Oil Recovery

The efficacy of surfactant flooding in EOR is centered on its ability to significantly lower the interfacial tension between the aqueous phase and the crude oil.^[1] This reduction in IFT allows for the mobilization of oil droplets that are otherwise trapped by capillary forces. The mechanism involves the surfactant molecules aligning themselves at the oil-water interface, with their hydrophilic heads in the water and their hydrophobic tails in the oil. This arrangement disrupts the cohesive forces at the interface, leading to a substantial decrease in IFT. At optimal

concentrations and conditions, this can lead to the formation of a microemulsion, a thermodynamically stable mixture of oil, water, and surfactant, which is highly effective at displacing oil.

[Click to download full resolution via product page](#)

Caption: Mechanism of **Triethanolamine Dodecylbenzenesulfonate** in EOR.

Quantitative Data Summary

While specific quantitative data for **triethanolamine dodecylbenzenesulfonate** in EOR applications is not extensively available in the reviewed literature, the following tables present illustrative data based on the performance of similar anionic surfactants. This data is intended to provide a baseline for experimental design and comparison.

Table 1: Interfacial Tension (IFT) of a Representative Anionic Surfactant Solution against Crude Oil

Surfactant Concentration (wt%)	Temperature (°C)	Salinity (ppm NaCl)	Interfacial Tension (mN/m)
0.05	60	10,000	5.2
0.1	60	10,000	2.1
0.2	60	10,000	0.8
0.5	60	10,000	0.05
1.0	60	10,000	0.01

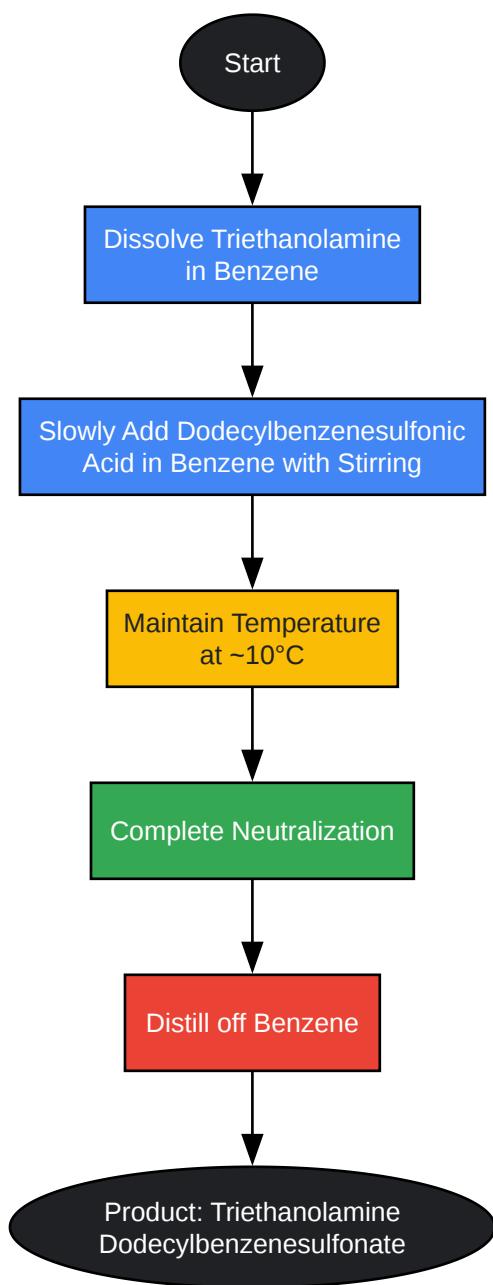
Table 2: Oil Recovery from Core Flooding Experiments using a Representative Anionic Surfactant

Core Porosity (%)	Permeability (mD)	Surfactant Concentration (wt%)	Water Flooding Recovery (%OOIP)	Surfactant Flooding Additional Recovery (%OOIP)	Total Recovery (%OOIP)
22	150	0.5	45	18	63
25	200	0.5	42	21	63
20	120	1.0	48	25	73
28	250	1.0	40	28	68

(Note: OOIP stands for Original Oil in Place)

Experimental Protocols

Synthesis of Triethanolamine Dodecylbenzenesulfonate


A common method for the synthesis of **triethanolamine dodecylbenzenesulfonate** involves the neutralization of dodecylbenzenesulfonic acid with triethanolamine.

Materials:

- Dodecylbenzenesulfonic acid
- Triethanolamine
- Benzene (or another suitable solvent)
- 2 L two-necked, round-bottomed flask
- Condenser
- Stirring apparatus
- Cold water bath (~10°C)
- Distillation apparatus

Protocol:

- Dissolve a specific molar quantity of triethanolamine in benzene and place it in the 2 L two-necked, round-bottomed flask.[\[2\]](#)
- Attach a condenser to one neck of the flask.
- Slowly add an equimolar amount of dodecylbenzenesulfonic acid, also dissolved in benzene, through the other neck of the flask while maintaining uniform stirring.[\[2\]](#)
- Maintain the reaction temperature at approximately 10°C using the cold water bath.[\[2\]](#)
- Continue the neutralization process with constant stirring until the reaction is complete.
- Transfer the contents to a single-necked round-bottomed flask and remove the benzene solvent via distillation.[\[2\]](#)
- The resulting product is **triethanolamine dodecylbenzenesulfonate**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **triethanolamine dodecylbenzenesulfonate**.

Interfacial Tension (IFT) Measurement

The spinning drop tensiometer is a standard instrument for measuring the ultra-low IFT values typically encountered in EOR research.

Materials:

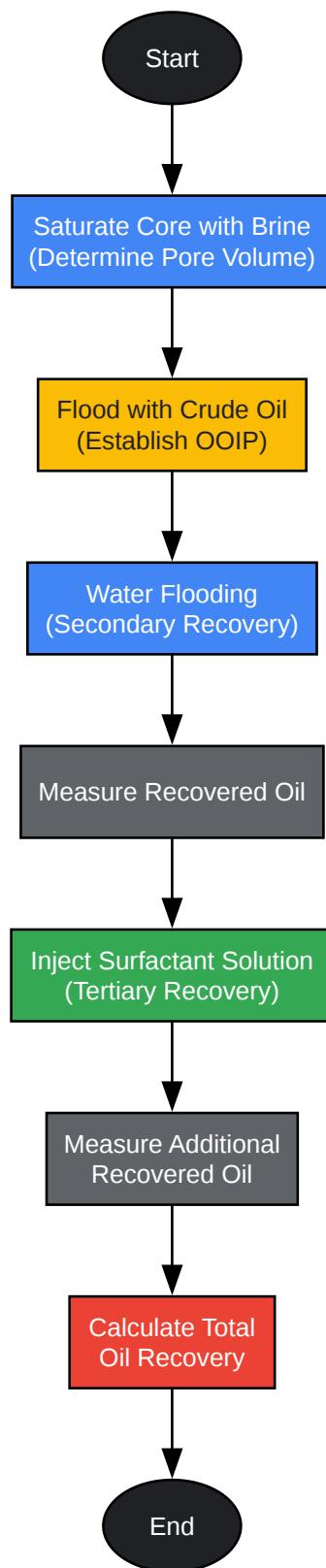
- Spinning drop tensiometer
- Crude oil sample
- Aqueous solutions of **triethanolamine dodecylbenzenesulfonate** at various concentrations
- Brine solution (to simulate formation water)
- Syringes

Protocol:

- Prepare aqueous solutions of **triethanolamine dodecylbenzenesulfonate** at a range of concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 wt%) in the desired brine.
- Fill the capillary tube of the spinning drop tensiometer with the aqueous surfactant solution.
- Inject a small droplet of the crude oil into the center of the capillary tube using a syringe.
- Rotate the capillary tube at a high speed. The centrifugal force will elongate the oil droplet.
- Measure the length and diameter of the elongated droplet once it reaches equilibrium.
- The tensiometer software will calculate the IFT based on the droplet dimensions, rotational speed, and the density difference between the oil and aqueous phases.
- Repeat the measurement for each surfactant concentration to determine the critical micelle concentration (CMC) and the minimum achievable IFT.

Core Flooding Test

Core flooding experiments simulate the displacement of oil from a reservoir rock sample (core) and are crucial for evaluating the effectiveness of an EOR agent.


Materials:

- Core flooding apparatus (including core holder, pumps, pressure transducers, and effluent collector)

- Reservoir core sample (e.g., sandstone or carbonate)
- Crude oil
- Brine solution
- **Triethanolamine dodecylbenzenesulfonate** solution at the optimal concentration determined from IFT measurements.

Protocol:

- Saturate the core sample with brine to determine its pore volume.
- Flood the core with crude oil until irreducible water saturation is reached. This establishes the initial oil in place (OOIP).
- Initiate a water flood by injecting brine into the core at a constant rate until no more oil is produced. Measure the volume of oil recovered. This represents the secondary recovery.
- Prepare the **triethanolamine dodecylbenzenesulfonate** solution at the determined optimal concentration.
- Inject the surfactant solution into the core at the same constant rate.[\[1\]](#)
- Collect the effluent and measure the volume of additional oil recovered. This is the tertiary or enhanced oil recovery.
- Continue the surfactant flood until no more oil is produced.
- Calculate the additional oil recovery as a percentage of the OOIP remaining after the water flood.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for core flooding tests.

Conclusion

Triethanolamine dodecylbenzenesulfonate shows promise as a surfactant for enhanced oil recovery due to its ability to lower interfacial tension. The protocols outlined in this document provide a framework for the systematic evaluation of its performance. Researchers should focus on optimizing the surfactant concentration, salinity, and temperature to achieve the ultra-low interfacial tension required for efficient oil mobilization. Core flooding experiments are essential to validate the effectiveness of the surfactant formulation under reservoir-like conditions. Further research is warranted to fully characterize the performance of **triethanolamine dodecylbenzenesulfonate** and to develop optimized formulations for specific reservoir conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. piche.org.pk [piche.org.pk]
- 2. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
- To cite this document: BenchChem. [Application Notes and Protocols: Triethanolamine Dodecylbenzenesulfonate in Enhanced Oil Recovery (EOR) Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009719#triethanolamine-dodecylbenzenesulfonate-in-enhanced-oil-recovery-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com